molecular formula C16H23N3O B5806931 1-phenyl-4-(1-pyrrolidinylacetyl)piperazine

1-phenyl-4-(1-pyrrolidinylacetyl)piperazine

Cat. No. B5806931
M. Wt: 273.37 g/mol
InChI Key: LRIQDFJZPDXRLG-UHFFFAOYSA-N
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Description

1-phenyl-4-(1-pyrrolidinylacetyl)piperazine, commonly known as P4, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of P4 is complex and not fully understood. It is believed to act as a partial agonist at dopamine and serotonin receptors, and as an antagonist at norepinephrine receptors. This results in a complex pattern of effects on neurotransmitter signaling, which can vary depending on the specific receptor subtype and the concentration of P4.
Biochemical and Physiological Effects:
P4 has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on the serotonin system. However, the exact nature and extent of these effects can vary depending on the specific experimental conditions and the dose of P4 used.

Advantages and Limitations for Lab Experiments

P4 has several advantages as a research tool. It has a well-defined chemical structure, which allows for precise control over its synthesis and purification. It also has a relatively high affinity for neurotransmitter receptors, which makes it a valuable tool for studying these receptors. However, there are also several limitations to its use. P4 has been shown to have a relatively short half-life in vivo, which can make it difficult to study its long-term effects. It also has a relatively narrow therapeutic index, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on P4. One area of interest is the development of new drugs that target dopamine, serotonin, and norepinephrine receptors. P4 can serve as a valuable tool for screening these drugs and investigating their mechanisms of action. Another area of interest is the study of the long-term effects of P4 on neurotransmitter signaling and behavior. This could involve the use of chronic administration protocols or the development of new analogs with longer half-lives. Finally, there is also interest in the use of P4 as a potential therapeutic agent for various neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy in humans.
In conclusion, P4 is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a well-defined synthesis method and has been shown to have affinity for various neurotransmitter receptors. However, its mechanism of action is complex and not fully understood, and there are several limitations to its use. Nevertheless, P4 remains a valuable tool for investigating the role of neurotransmitters in various physiological and pathological conditions, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of P4 involves the reaction of 1-benzylpiperazine with pyrrolidine and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical methods such as NMR spectroscopy and HPLC.

Scientific Research Applications

P4 has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. P4 has also been used to investigate the effects of drugs on these receptors, as well as to develop new drugs that target these receptors.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(14-17-8-4-5-9-17)19-12-10-18(11-13-19)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIQDFJZPDXRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Phenylpiperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone

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